molecular formula C17H20N4OS B2822746 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one CAS No. 2097919-48-5

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one

Cat. No.: B2822746
CAS No.: 2097919-48-5
M. Wt: 328.43
InChI Key: DDNLFQIAWPRMIX-UHFFFAOYSA-N
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Description

1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is a synthetic organic compound designed for research and development purposes. It features a 1,2,3-triazole ring, a key heterocyclic scaffold in modern medicinal chemistry, linked to an azetidine ring and a propan-1-one chain with a phenylsulfanyl moiety. The 1,2,3-triazole ring is a privileged structure in drug discovery due to its resemblance to amide bonds and its utility in click chemistry, making it a valuable building block for constructing more complex molecules . Heterocyclic compounds like this one, which incorporate nitrogen-containing rings such as triazoles and azetidines, are of significant interest in the development of novel pharmacologically active agents . This reagent is intended for use in chemical biology, hit-to-lead optimization, and as a core intermediate in the synthesis of potential therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNLFQIAWPRMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the attachment of the phenylthio group. A common synthetic route may involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper-catalyzed conditions.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a haloamine or an amino alcohol.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Research:

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways.

    Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Propan-1-one Derivatives

Propan-1-one derivatives exhibit diverse applications, ranging from pharmaceuticals to food additives. Below is a comparative analysis of key analogues:

Structural and Functional Group Variations

Compound Name / ID Substituents Molecular Formula Key Properties/Effects Reference
Target Compound Azetidine, 4-cyclopropyl-1,2,3-triazole, phenylsulfanyl C₁₇H₂₀N₄OS High lipophilicity; potential for CNS targeting due to azetidine rigidity
Flavoring Agents (Nos. 2158–2160) Hydroxyphenyl, pyridinyl, methoxy/isobutoxy Varies Genotoxicity concerns (No. 2158 negative in bacterial assays); used as flavoring agents
Hesperetin Dihydrochalcone Derivatives (f, g) Glucopyranosyloxy, trihydroxyphenyl, hydroxy-methoxyphenyl Varies Sweetening agents; glycosylation (compound f) improves solubility
3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b) Indole, isopropylphenyl, methylimidazole C₂₄H₂₅N₃O Pharmacological potential (exact activity unspecified)
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Fluorophenyl, pyrrolidine, 1,2,4-triazole C₂₁H₂₀FN₃O₂ Enhanced electronic properties via fluorine; antimicrobial applications hypothesized

Q & A

Q. What synthetic routes are recommended for preparing 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions .
  • Purification via column chromatography or preparative HPLC to isolate intermediates and final products .
  • Key parameters: Use of anhydrous solvents (e.g., DMF, THF), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, phenylsulfanyl protons at δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, triazole ring vibrations ~1450 cm⁻¹) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro enzyme inhibition assays : Target kinases, proteases, or receptors (e.g., fluorescence-based assays to measure IC₅₀ values) .
  • Cytotoxicity screening : Use cell lines (e.g., HEK293, HeLa) with MTT or resazurin assays to assess viability .
  • Solubility and stability tests : PBS/DMSO solubility and pH-dependent degradation studies to inform dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Metabolic stability studies : Assess liver microsome stability to rule out false negatives due to rapid degradation .
  • Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., cyclopropyl vs. methyl substituents) .

Q. What strategies optimize the azetidine-triazole moiety for enhanced target binding?

  • Methodological Answer :
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrogen bonding with triazole N-atoms) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents on the azetidine or triazole rings to map pharmacophore requirements .
  • Crystallography : Co-crystallize the compound with its target to identify binding poses (if feasible) .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition .
  • Mass spectrometry (MS/MS) : Identify degradation products and propose degradation pathways .

Q. How to analyze the phenylsulfanyl group’s role in modulating bioactivity?

  • Methodological Answer :
  • Bioisosteric replacement : Replace the phenylsulfanyl group with thioether, sulfoxide, or sulfone analogs to compare potency .
  • Lipophilicity studies : Measure logP values to correlate hydrophobicity with membrane permeability .
  • Electrophilic substitution reactions : Modify the phenyl ring with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to probe electronic effects .

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